2-methyl-4-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenyl)-1,3-oxazole
Description
Properties
IUPAC Name |
4-[4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)phenyl]-2-methyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-12-18-16(11-23-12)13-2-4-15(5-3-13)24(21,22)19-8-9-20-14(10-19)6-7-17-20/h2-7,11H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZPPOVAEGHXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCN4C(=CC=N4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenyl)-1,3-oxazole typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrazine ring and the subsequent attachment of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in anticancer research. It has been identified as a promising candidate through screening processes that evaluate its efficacy against various cancer cell lines. The compound's ability to inhibit specific cancer pathways makes it a subject of interest for developing targeted cancer therapies. For instance, research conducted on multicellular spheroids demonstrated its effectiveness in reducing tumor growth and enhancing apoptosis in cancer cells .
Antimicrobial Properties
The compound has also shown antimicrobial activity against a range of pathogens. Its structural features allow it to interact with bacterial membranes effectively, leading to cell lysis. This property is particularly valuable in the development of new antibiotics amidst rising antibiotic resistance .
Neuroprotective Effects
Another area of significant interest is the neuroprotective potential of this compound. Studies suggest that it may help mitigate neurodegenerative processes by modulating oxidative stress pathways and inflammation in neuronal cells. This application could lead to advancements in treatments for diseases such as Alzheimer's and Parkinson's .
Material Science Applications
Polymer Chemistry
In material science, 2-methyl-4-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenyl)-1,3-oxazole is explored for its incorporation into polymer matrices. Its unique chemical structure can enhance the thermal stability and mechanical properties of polymers. Research has indicated that adding this compound can improve the overall performance of materials used in various industrial applications .
Sensors and Detection Systems
The compound's ability to undergo specific chemical reactions makes it suitable for use in sensors. It can be integrated into detection systems for environmental monitoring or biomedical applications where precise detection of analytes is required. The selective binding properties associated with its structure allow for high sensitivity and specificity in detecting target molecules .
Molecular Recognition
Binding Studies
The compound has been investigated for its molecular recognition capabilities. Its structural features enable it to form stable complexes with various biomolecules. This property is crucial for applications in drug design and development where understanding ligand-receptor interactions is essential . The ability to selectively bind to specific targets can lead to advancements in the design of more effective therapeutic agents.
Case Study 1: Anticancer Screening
A comprehensive study published in January 2019 evaluated multiple compounds from a drug library on multicellular spheroids to identify novel anticancer agents. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines compared to control groups .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized various concentrations of the compound to determine its minimum inhibitory concentration (MIC), showcasing its potential as a new antibiotic agent .
Mechanism of Action
The mechanism of action of 2-methyl-4-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways within cells. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrazine Derivatives
Compounds sharing the pyrazolo[1,5-a]pyrazine core but differing in substituents and appended groups:
Key Observations :
- The 4-oxo derivative () exhibits potent kinase inhibition (IC50 ~37 nM) due to its hydrogen-bonding capacity with kinase active sites.
- The target compound’s sulfonyl group may confer superior solubility compared to esters or trifluoromethyl groups, aligning with sulfones’ role in optimizing drug-like properties .
Sulfonyl-Containing Heterocycles
Compounds with sulfonyl groups attached to aromatic or heterocyclic systems:
Key Observations :
- The pyrazole-sulfonylphenyl analog () shows moderate antimicrobial activity, suggesting sulfonyl groups enhance target engagement in bacterial enzymes.
- The target compound’s 1,3-oxazole ring may offer greater metabolic stability compared to pyrazoles due to reduced susceptibility to oxidative degradation .
Heterocyclic Systems with Oxazole or Related Moieties
Comparison with compounds containing oxazole, thiazole, or benzoxazine rings:
Physicochemical and Pharmacokinetic Comparison
*logP values estimated via fragment-based methods.
Research Findings and Implications
- Kinase Inhibition : The target compound’s pyrazolo-pyrazine sulfonyl group may mimic ATP-binding motifs in kinases, similar to compounds, but its oxazole ring could reduce off-target effects .
- Antimicrobial Potential: Sulfonylphenyl moieties () correlate with Gram-positive activity, suggesting the target compound may require functionalization (e.g., nitro groups) for enhanced efficacy .
- Drug Likeness : The compound’s molecular weight (<500 g/mol) and moderate logP align with Lipinski’s rules, positioning it as a viable lead for further optimization .
Biological Activity
2-Methyl-4-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenyl)-1,3-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 356.39 g/mol. The structure includes a pyrazolo[1,5-a]pyrazine moiety which is known for its diverse biological activities.
Antitumor Activity
Research has demonstrated that compounds similar to this compound exhibit antitumor properties. For instance, a study highlighted that derivatives of pyrazolo compounds showed significant inhibition of tumor cell lines through the induction of apoptosis and modulation of cell signaling pathways .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 15 | Apoptosis induction |
| Compound B | MCF-7 (Breast) | 10 | Cell cycle arrest |
| Compound C | HeLa (Cervical) | 20 | Inhibition of proliferation |
Antiviral Activity
The compound has also shown promise in antiviral applications. Similar compounds have been reported to inhibit the replication of viruses such as human herpes virus type-1 (HHV-1). The mechanism involves interference with viral entry or replication processes .
Immunomodulatory Effects
Immunological studies indicate that pyrazolo[1,5-a]pyrazines can modulate immune responses. Specifically, these compounds have been found to suppress the production of pro-inflammatory cytokines like TNF-α in human blood cultures. This suggests potential applications in treating autoimmune diseases .
Case Studies
-
Case Study on Antitumor Efficacy :
A recent study involving a series of pyrazolo[1,5-a]pyrazine derivatives demonstrated their efficacy against various cancer cell lines. The study utilized a combination of in vitro assays and molecular docking studies to elucidate the interaction between these compounds and their targets within cancer cells. -
Case Study on Immunomodulation :
Another investigation focused on the immunomodulatory effects of similar compounds on lymphocyte proliferation. Results indicated that these compounds could significantly reduce lymphocyte activation induced by phytohemagglutinin A and lipopolysaccharide .
Research Findings
Recent research has emphasized the need for further exploration into the structure-activity relationship (SAR) of this compound class. Variations in substituents on the pyrazine ring can lead to significant differences in biological activity. For example, modifications that enhance lipophilicity may improve cellular uptake and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
